
Dutacatib
Übersicht
Beschreibung
Dutacatib ist ein Cathepsin-K-Inhibitor, der von Novartis entwickelt wurde. Es wurde auf seine potenzielle Wirksamkeit bei der Behandlung von Osteoporose und krebsbedingten Knochenerkrankungen untersucht. This compound wirkt, indem es reversibel an die katalytische Stelle von Cathepsin K bindet, wodurch die Substratbindung und die anschließende Spaltung blockiert werden . Es hat auch antivirale Aktivität gegen SARS-CoV-2 gezeigt .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Der Schlüsselzwischenprodukt ist N-[(2-Cyano-4-(2,2-Dimethylpropyl)amino)-5-pyrimidinyl]methyl-4-(4-Methylpiperazin-1-yl)benzamidDer letzte Schritt beinhaltet die Kupplung des Pyrimidin-Zwischenprodukts mit 4-(4-Methylpiperazin-1-yl)benzamid unter bestimmten Reaktionsbedingungen .
Vorbereitungsmethoden
The synthesis of Dutacatib involves several steps The key intermediate is N-[(2-cyano-4-(2,2-dimethylpropyl)amino)-5-pyrimidinyl]methyl-4-(4-methylpiperazin-1-yl)benzamideThe final step involves the coupling of the pyrimidine intermediate with 4-(4-methylpiperazin-1-yl)benzamide under specific reaction conditions .
Analyse Chemischer Reaktionen
Dutacatib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Cyanogruppe oder andere funktionelle Gruppen im Molekül zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Pyrimidinring und am Benzamid-Rest. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Dutacatib has been investigated for its antiviral properties, particularly against coronaviruses such as SARS-CoV-2. In a study leveraging a drug repurposing library, this compound was identified as having moderate inhibitory effects on SARS-CoV-2, suggesting its potential as an antiviral agent . This aligns with the broader interest in developing therapies that target viral proteases to mitigate infections.
Cancer Treatment
The role of deubiquitinating enzymes (DUBs) in cancer has led to increased interest in compounds like this compound that modulate these pathways. DUBs are implicated in tumorigenesis and cancer progression, making them attractive targets for novel cancer therapies . this compound's ability to inhibit specific DUBs could provide a mechanism to enhance the efficacy of existing cancer treatments or develop new therapeutic strategies.
SARS-CoV-2 Inhibition
In a clinical study assessing the efficacy of various cysteine protease inhibitors, this compound was highlighted for its potential to inhibit viral replication . The study emphasized the need for further investigation into its safety and effectiveness in human subjects, particularly in the context of emergency use during viral outbreaks.
Cancer Research Initiatives
Research has demonstrated that inhibiting DUB activity can lead to enhanced apoptosis in cancer cells. For instance, studies on this compound have shown promising results in preclinical models where it was used alongside traditional chemotherapeutics . This combination therapy approach aims to overcome resistance mechanisms often seen in cancer treatment.
Data Tables
Application Area | Mechanism | Clinical Status | Potential Impact |
---|---|---|---|
Antiviral | Cysteine protease inhibition | Preclinical trials | Moderate inhibition of SARS-CoV-2 |
Cancer | DUB inhibition | Ongoing research | Enhanced apoptosis and reduced tumor growth |
Wirkmechanismus
Dutacatib exerts its effects by reversibly binding to the catalytic site of cathepsin K. This binding blocks the substrate from accessing the active site, thereby inhibiting the proteolytic activity of cathepsin K. This inhibition reduces bone resorption and has potential therapeutic effects in conditions like osteoporosis and cancer-induced bone diseases. Additionally, this compound has shown antiviral activity by inhibiting the SARS-CoV-2 3CL protease, which is essential for viral replication .
Vergleich Mit ähnlichen Verbindungen
Dutacatib ist unter Cathepsin-K-Inhibitoren aufgrund seiner spezifischen Bindungsaffinität und seines reversiblen Hemmmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:
Odanacatib: Ein weiterer Cathepsin-K-Inhibitor, der zur Behandlung von Osteoporose entwickelt wurde.
Balicatib: Ein Cathepsin-K-Inhibitor, der auf seine potenzielle Wirksamkeit bei der Behandlung von Knochenerkrankungen untersucht wurde.
CMX990: Ein SARS-CoV-2 3CL-Protease-Inhibitor mit ähnlicher antiviraler Aktivität wie this compound .
Biologische Aktivität
Dutacatib, a small molecule inhibitor targeting cysteine proteases, has garnered attention for its potential therapeutic applications, particularly in viral infections and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its mechanisms of action.
Overview of this compound
This compound is primarily recognized for its role as a deubiquitinating enzyme (DUB) inhibitor. DUBs are critical in regulating protein degradation through the ubiquitin-proteasome pathway. By inhibiting these enzymes, this compound can alter protein stability and cellular signaling pathways, making it a candidate for various therapeutic interventions.
1. Inhibition of Cysteine Proteases:
this compound has been shown to effectively inhibit cysteine proteases, which are involved in various pathological processes including viral replication and cancer progression. Its mechanism involves binding to the active site of these proteases, thereby preventing substrate access and subsequent proteolytic activity .
2. Impact on Viral Infections:
Research indicates that this compound exhibits antiviral properties, particularly against SARS-CoV-2. In vitro studies demonstrated that it could reduce viral replication by inhibiting the 3CL protease essential for viral maturation . This highlights its potential as a therapeutic agent in treating COVID-19 and other viral infections.
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing the efficacy of this compound against SARS-CoV-2, researchers found that treatment with the compound resulted in a significant reduction in viral load in infected cell lines. The study utilized a variety of concentrations to establish a dose-response relationship, revealing an effective concentration range that inhibited viral replication without causing cytotoxicity .
Case Study 2: Cancer Treatment Potential
Another investigation focused on the application of this compound in cancer therapy. The compound was tested in various cancer cell lines where it demonstrated the ability to induce apoptosis and inhibit cell proliferation. The results indicated that this compound could enhance the efficacy of existing chemotherapeutics when used in combination treatments .
Table 1: Summary of Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Antiviral | Inhibits SARS-CoV-2 3CL protease | |
Anticancer | Induces apoptosis in cancer cell lines | |
DUB Inhibition | Alters protein stability via DUB inhibition |
Safety Profile and Clinical Trials
This compound's safety profile has been evaluated in early-phase clinical trials. Initial results suggest manageable side effects with no severe adverse events reported. However, ongoing studies are necessary to fully understand its long-term safety and efficacy .
Q & A
Basic Research Questions
Q. What in vitro models are most appropriate for initial efficacy screening of Dutacatib?
- Methodological Answer : Begin with validated cell lines (e.g., cancer cell lines for kinase inhibition studies) and use dose-response assays (e.g., IC50 determination via cell viability assays). Include controls for off-target effects by comparing results with siRNA knockdown or selective inhibitors. Ensure reproducibility by adhering to protocols from prior studies (e.g., incubation time, serum conditions) and validate findings across multiple cell lines .
Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?
- Methodological Answer : Use standardized animal models (e.g., rodents) with defined dosing regimens (oral vs. intravenous). Collect plasma/tissue samples at multiple timepoints to calculate parameters like Cmax, Tmax, and AUC. Employ LC-MS/MS for quantification, ensuring calibration curves align with expected concentration ranges. Cross-validate results with independent labs to address variability .
Q. What statistical methods are essential for analyzing dose-dependent effects of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance. For small sample sizes, consider non-parametric tests (e.g., Mann-Whitney U) .
Q. How can researchers ensure reproducibility in this compound’s biochemical assays?
- Methodological Answer : Standardize assay conditions (temperature, pH, substrate concentration) and include positive/negative controls in each run. Use high-purity reagents and document lot numbers. Share raw data and protocols in supplementary materials to enable replication. Follow guidelines from journals like Beilstein Journal of Organic Chemistry for experimental transparency .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s efficacy data across different disease models?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., genetic backgrounds, dosing schedules). Use stratified analysis to isolate model-specific factors (e.g., tumor microenvironment differences). Validate hypotheses with orthogonal assays (e.g., CRISPR-Cas9 knockout of targets in conflicting models) .
Q. How can multi-omics integration improve understanding of this compound’s off-target effects?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics data to identify pathways perturbed by this compound. Use network analysis tools (e.g., STRING, Cytoscape) to map interactions. Prioritize candidates via machine learning models trained on known on/off-target databases .
Q. What experimental designs optimize this compound’s selectivity in complex biological systems?
- Methodological Answer : Employ counter-screening panels (e.g., kinase profiling assays) to assess selectivity. Use structural biology (e.g., co-crystallization) to identify binding motifs. Incorporate computational docking (e.g., AutoDock Vina) to predict interactions with non-target proteins. Validate findings in primary cells or patient-derived organoids .
Q. How should researchers address variability in this compound’s pharmacokinetic data between species?
- Methodological Answer : Perform allometric scaling to extrapolate PK parameters from rodents to humans. Adjust for species-specific metabolic pathways using hepatocyte incubation studies. Validate predictions with physiologically based pharmacokinetic (PBPK) modeling. Cross-reference clinical trial data (if available) to refine models .
Q. What methodologies validate this compound’s mechanism of action in resistant cell lines?
- Methodological Answer : Generate resistant lines via chronic exposure to this compound and perform whole-exome sequencing to identify mutations. Use CRISPR-Cas9 to reintroduce mutations into parental lines and test sensitivity. Confirm target engagement via cellular thermal shift assays (CETSA) or Western blotting for downstream effectors .
Q. How can systematic reviews synthesize fragmented evidence on this compound’s long-term safety?
- Methodological Answer : Follow PRISMA guidelines to identify preclinical/clinical studies. Extract data on adverse events, dose dependencies, and model systems. Use GRADE criteria to assess evidence quality. Perform subgroup analyses to highlight gaps (e.g., lack of chronic toxicity studies) and recommend future research priorities .
Eigenschaften
IUPAC Name |
N-[[2-cyano-4-(2,2-dimethylpropylamino)pyrimidin-5-yl]methyl]-4-(4-methylpiperazin-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O/c1-23(2,3)16-27-21-18(14-25-20(13-24)28-21)15-26-22(31)17-5-7-19(8-6-17)30-11-9-29(4)10-12-30/h5-8,14H,9-12,15-16H2,1-4H3,(H,26,31)(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWDVLZZYSYUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=NC(=NC=C1CNC(=O)C2=CC=C(C=C2)N3CCN(CC3)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964518 | |
Record name | N-({2-Cyano-4-[(2,2-dimethylpropyl)imino]-1,4-dihydropyrimidin-5-yl}methyl)-4-(4-methylpiperazin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501000-36-8 | |
Record name | Dutacatib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501000368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-({2-Cyano-4-[(2,2-dimethylpropyl)imino]-1,4-dihydropyrimidin-5-yl}methyl)-4-(4-methylpiperazin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DUTACATIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3M76J6S37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.